
1-Bromo-2,2-dimethoxypropane
Overview
Description
1-Bromo-2,2-dimethoxypropane (CAS: 126-38-5) is a brominated ether with the molecular formula C₅H₁₁BrO₂ and a molecular weight of 183.044 g/mol. It is synthesized by reacting bromoacetone with trimethyl orthoformate and methanol in the presence of sulfuric acid, followed by purification via distillation . Key physical properties include a boiling point of 83–87°C at 80 mmHg (156°C at 760 mmHg), density of 1.354 g/mL, and refractive index of 1.447 . The compound is moisture-sensitive and requires storage below 0°C to prevent decomposition .
Its primary application lies in organic synthesis, serving as a precursor for reactive intermediates like 2-methoxyallyl bromide (via pyrolysis) and in the preparation of bicyclo[1.1.1]pentyl boronates through intramolecular coupling . It is also used to synthesize α-acetonyl ketones, which cyclize to form 3,4-disubstituted cyclopentenones .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-2,2-dimethoxypropane can be synthesized through a two-step process :
-
Bromination Reaction:
Reactants: Acetone and bromine.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at a temperature of 65-75°C for 11-13 hours.
Product: 1-Bromoacetone.
-
Protection Reaction:
Reactants: 1-Bromoacetone, methanol, trimethyl orthoformate, and concentrated hydrochloric acid.
Conditions: The reaction is conducted for 2-3 hours.
Product: this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but may involve optimization for higher yields and purity. The use of hazardous reagents like phosphorus tribromide and concentrated sulfuric acid is minimized to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions:
1-Bromo-2,2-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Conditions: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
1-Bromo-2,2-dimethoxypropane (CAS No. 126-38-5) is a versatile compound with various applications in scientific research and industrial processes. This article explores its applications, particularly in organic synthesis and as a reagent in chemical reactions, supported by data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to introduce the bromo group into other molecules, facilitating nucleophilic substitutions.
Example Case Study:
In a study focused on synthesizing complex organic molecules, researchers utilized this compound to create a series of substituted propanes through nucleophilic attack by various nucleophiles, demonstrating its utility as a brominating agent in organic synthesis .
Reagent in Chemical Reactions
The compound is often employed as a reagent in reactions involving the formation of ethers and other functional groups. Its ability to act as a source of bromine makes it valuable in halogenation processes.
Example Application:
In a laboratory setting, this compound was used to synthesize ethers through the Williamson ether synthesis method. The reaction involved treating the compound with an alkoxide ion, resulting in the formation of ethers with high yields .
Cell Biology Applications
Recent studies have indicated potential applications of this compound in cell biology, particularly in cell culture systems where it can be used to modify cellular membranes or as a precursor for further biochemical modifications .
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethoxypropane involves its reactivity as an electrophile due to the presence of the bromine atom . The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and its ability to form stable intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)
- Molecular Formula : C₅H₁₁Br
- Molecular Weight : 151.04 g/mol
- CAS : 630-17-1
- Structure : (CH₃)₃CCH₂Br
- Reactivity : Exhibits low SN2 reactivity due to steric hindrance from the bulky neopentyl group .
- Applications : Used in reactions requiring hindered alkyl halides, such as forming quaternary carbon centers.
- Comparison : Unlike 1-bromo-2,2-dimethoxypropane, neopentyl bromide lacks electron-donating methoxy groups, making it less polar and unsuitable as a precursor for allylic bromides.
1,3-Dibromo-2,2-dimethoxypropane
- Molecular Formula : C₅H₁₀Br₂O₂
- CAS : 22094-18-4
- Structure : BrCH₂C(OCH₃)₂CH₂Br
- Reactivity : The presence of two bromine atoms enhances its reactivity in cross-coupling reactions.
- Applications : Used in synthesizing functionalized bicyclic compounds, particularly boronates .
- Comparison: While structurally similar, the additional bromine increases its utility in forming bridged structures compared to the mono-brominated analog.
2-Methoxyallyl Bromide (3-Bromo-2-methoxy-1-propene)
- Molecular Formula : C₄H₇BrO
- Structure : CH₂=C(Br)OCH₃
- Reactivity : Highly reactive as an alkylating agent due to the allylic bromide moiety.
- Applications: Effective in monoalkylating acids, nitriles, and amines (44–96% yields) .
- Comparison : Generated via pyrolysis of this compound, this compound is more electrophilic and directly participates in alkylation without requiring further activation .
Other Brominated Compounds
- 1-Bromo-3-chloropropane (CAS: 109-70-6) : A linear haloalkane with higher SN2 reactivity due to minimal steric hindrance.
- 1-Bromo-2,4-dinitrobenzene : An aromatic bromide used as a molluscicide, differing significantly in reactivity and applications .
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on analogous haloalkanes.
Table 2: Reactivity Comparison in SN2 Reactions
Compound | Reactivity (SN2) | Reason |
---|---|---|
This compound | Moderate | Steric hindrance from methoxy groups |
Neopentyl bromide | Low | High steric hindrance |
1-Bromo-3-chloropropane | High | Linear structure, minimal hindrance |
Research Findings
- Pyrolysis Efficiency : Heating this compound with diisopropylethylammonium tosylate yields 65% 2-methoxyallyl bromide, enabling efficient alkylation of diverse substrates .
- Bicyclic Synthesis : Intramolecular coupling of 1,3-dibromo-2,2-dimethoxypropane derivatives produces functionalized bicyclo[1.1.1]pentyl boronates, valuable in medicinal chemistry .
- Stability : this compound polymerizes if stored above 0°C, necessitating cold storage .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-2,2-dimethoxypropane, and how do reaction conditions influence yield?
- Methodological Answer : A high-yield synthesis involves ketalization of bromoacetone with trimethyl orthoformate in methanol catalyzed by sulfuric acid. After neutralization with sodium carbonate, the product is isolated via vacuum distillation, achieving >80% yield. Critical factors include stoichiometric control of bromoacetone and trimethyl orthoformate (1:1 molar ratio) and rapid neutralization to prevent side reactions. The reaction must exclude moisture to avoid hydrolysis of the ketal intermediate .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ 3.16 ppm (6H, methoxy groups) and a singlet at δ 3.26 ppm (2H, CH₂Br) .
- IR Spectroscopy : Peaks at 1219 cm⁻¹ (C-Br stretch) and 1110–1049 cm⁻¹ (C-O-C stretches of the ketal group) confirm functional groups .
- Mass Spectrometry : Absence of a molecular ion (M⁺) due to fragmentation; key fragments include m/z 153/151 (loss of methoxy groups) and m/z 89 (base peak, likely from further decomposition) .
Advanced Research Questions
Q. How does the pyrolytic cracking of this compound generate 2-methoxyallyl bromide, and what catalytic strategies optimize this transformation?
- Methodological Answer : Heating this compound with diisopropylethylammonium p-toluenesulfonate (0.016 equiv) at 150–190°C eliminates methanol, yielding a mixture of 2-methoxyallyl bromide (65%), 1-bromo-2-methoxy-1-propene (21%), and residual starting material. The ammonium salt acts as a Brønsted acid catalyst, facilitating cleavage of the methoxy groups. To minimize polymerization of the allyl bromide, reaction time should not exceed 90 minutes, and the product must be stored below 0°C .
Q. What experimental precautions are critical when handling this compound in highly exothermic reactions (e.g., iodide substitution)?
- Methodological Answer : Substitution with sodium iodide in methyl formate can lead to explosive decomposition if concentrated at 25°C. Instead, prepare 2-methoxyallyl iodide in situ by reacting 2-methoxyallyl bromide with anhydrous lithium iodide in THF. This avoids isolating unstable intermediates and ensures controlled reactivity. Temperature monitoring and incremental reagent addition are essential to mitigate runaway exotherms .
Q. How can computational chemistry models predict the physicochemical behavior of this compound in novel reaction systems?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model:
- Molar Refractivity (36.40) : Predicts polarizability and solvent interactions.
- Surface Tension (28.8 dyne/cm) : Informs solubility and miscibility in biphasic systems.
- Topological Polar Surface Area (18.5 Ų) : Guides solvent selection for nucleophilic substitutions .
Q. How should researchers resolve contradictions in reported yields for this compound synthesis across literature sources?
- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 1,1-dibromoacetone in bromoacetone) or variations in acid catalyst concentration. Validate purity via GC-MS or HPLC before synthesis. Reproduce protocols with strict anhydrous conditions and compare against controlled benchmarks (e.g., neutralization efficiency with triethylamine vs. sodium carbonate) .
Properties
IUPAC Name |
1-bromo-2,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTITUFGCGGICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155036 | |
Record name | 1-Bromo-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-38-5 | |
Record name | 1-Bromo-2,2-dimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromo-2,2-dimethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,2-dimethoxypropane | |
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Record name | 1-bromo-2,2-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Bromo-2,2-dimethoxypropane | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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